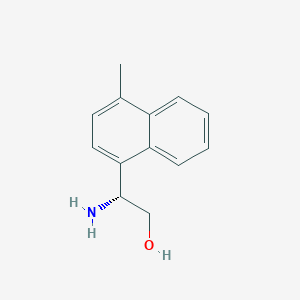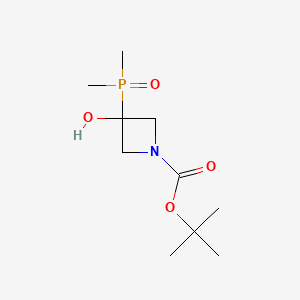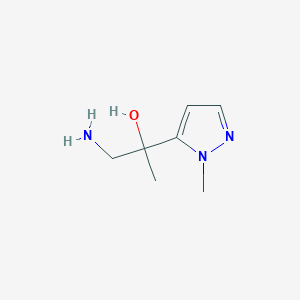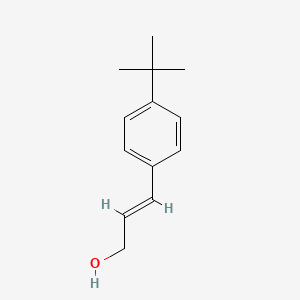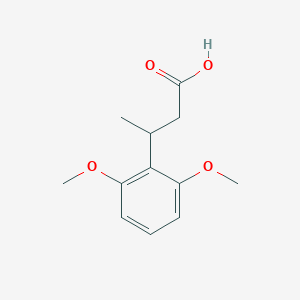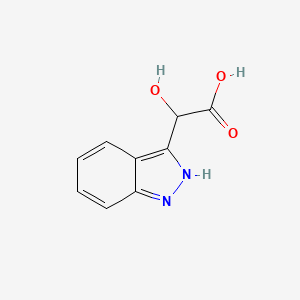![molecular formula C9H9NO3 B13606234 Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is a chemical compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through inhibition of specific enzymes or receptors, modulation of signaling pathways, or interaction with cellular components. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: This compound has a similar structure but differs in the position of the functional groups.
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate: Another structurally related compound with different functional group arrangements.
Uniqueness
Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
methyl 6-oxo-4,5-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)8-5-2-3-7(11)6(5)4-10-8/h4,10H,2-3H2,1H3 |
Clé InChI |
SGUKWDNGXFGFBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CCC(=O)C2=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


